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Compound of Interest

Compound Name: Tas-114

Cat. No.: B15589086

Introduction

Tas-114 is a first-in-class, orally bioavailable dual inhibitor of deoxyuridine triphosphatase
(dUTPase) and dihydropyrimidine dehydrogenase (DPD).[1][2] S-1 is an oral fluoropyrimidine-
based drug composed of tegafur, a prodrug of 5-fluorouracil (5-FU); gimeracil, a DPD inhibitor;
and oteracil, which reduces gastrointestinal toxicity.[3][4] The combination of Tas-114 and S-1
is a novel therapeutic strategy designed to enhance the antitumor efficacy of 5-FU-based
chemotherapy. By inhibiting both DPD and dUTPase, Tas-114 aims to increase the
bioavailability of 5-FU and potentiate its DNA-damaging effects, respectively.[2][5]

Mechanism of Action

The antitumor activity of 5-FU relies on two primary mechanisms: inhibition of thymidylate
synthase (TS) and misincorporation of its metabolites into DNA and RNA.[5][6]

e S-1 Action: Tegafur is converted to 5-FU in the body.[3][7] Gimeracil, a component of S-1,
inhibits DPD, the primary enzyme for 5-FU catabolism, thereby increasing 5-FU'’s plasma
concentration and prolonging its half-life.[3][8] 5-FU metabolites, such as 5-fluoro-2'-
deoxyuridine monophosphate (FAUMP), inhibit TS, leading to a depletion of deoxythymidine
triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP).[9] Another
metabolite, 5-fluoro-deoxyuridine triphosphate (FAUTP), can be incorporated into DNA.[1]

e Tas-114's Dual Inhibition:
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o DPD Inhibition: Tas-114 moderately and reversibly inhibits DPD, further increasing the
bioavailability of 5-FU.[2][5]

o dUTPase Inhibition: dUTPase is a crucial enzyme that hydrolyzes dUTP and FAUTP,
preventing their incorporation into DNA.[6][10] Tas-114 strongly inhibits dUTPase.[2] This
inhibition leads to an accumulation of intracellular dUTP and FAUTP, which are then
mistakenly incorporated into DNA by DNA polymerases.[1][11] This aberrant base
incorporation results in DNA strand breaks, dysfunction, and ultimately, tumor cell death.
[10][12]

The combination of Tas-114 with S-1 is synergistic. While S-1 already contains a DPD inhibitor,
the primary role of Tas-114 in this combination is to enhance cytotoxicity via dUTPase
inhibition, which is considered the major contributor to the improved antitumor effect.[2][12]
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Caption: Mechanism of Action for Tas-114 and S-1 Combination Therapy.
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Quantitative Data from In Vivo Studies

The combination of Tas-114 and S-1 has been evaluated in several clinical trials for various
solid tumors.

Table 1: Efficacy in Advanced Non-Small-Cell Lung Cancer (NSCLC) - Phase 2 Study[13] A
randomized study in patients with advanced NSCLC previously treated with = 2 regimens.

S TAS-114/S-1 Group  S-1 Alone Group Hazard Ratio (95%
ndpoin
i (n=61) (n=58) Cl) | p-value
_ 1.16 (0.71-1.88);
Median PFS 3.65 months 4.17 months
p=0.2744
, 1.31 (0.80-2.14);
Median OS 7.92 months 9.82 months
p=0.1431
ORR 19.7% 10.3%
DCR 80.3% 75.9%

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Overall Response Rate; DCR:
Disease Control Rate; Cl: Confidence Interval.

Table 2: Efficacy in Advanced Gastric Cancer (AGC) - Phase 2 Study[14] A study in heavily
pretreated AGC patients with > 2 prior chemotherapy regimens.

Endpoint Result 95% Confidence Interval
ORR 5.0% 0.1-24.9%
DCR 70.0% 45.7 - 88.1%
Median PFS (High dUTPase

) 2.8 months 1.4 - 3.9 months
expression)
Median PFS (Low dUTPase

1.6 months 0.6 - 2.4 months

expression)
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Table 3: Dose Finding and Safety from Phase 1 Studies[15][16] A dose-escalation study in

Japanese patients with advanced solid tumors.

Parameter

Finding

Maximum Tolerated Dose (MTD)

TAS-114 200 mg/m2 + S-1 36 mg/m?2

Recommended Dose (RD)

TAS-114 240 mg/m?2 + S-1 30 mg/m?

Common Treatment-Related AEs

Anemia, lymphocytopenia, leukopenia,
neutropenia, decreased appetite, rash, nausea,

pigmentation disorder.

Partial Responses Observed In

Non-small cell lung cancer, pancreatic
neuroendocrine tumor, gastric cancer,

gallbladder cancer.

AEs: Adverse Events.

Protocols: In Vivo Xenograft Model

This protocol describes a generalized in vivo study to evaluate the efficacy of Tas-114 and S-1

combination therapy in a mouse xenograft model, based on methodologies implied in

preclinical and clinical study designs.[2][17]

Objective: To determine the antitumor activity of Tas-114 in combination with S-1 in a human

tumor xenograft model.

Materials:

e Cell Line: Relevant human cancer cell line (e.g., NSCLC, gastric, or colorectal).

e Animals: Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

» Reagents: Tas-114, S-1 (or capecitabine as a 5-FU prodrug surrogate used in some

preclinical studies[2][17]), appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose

solution).
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+ Equipment: Calipers, animal balance, gavage needles, sterile surgical equipment for
implantation.

Experimental Workflow Diagram
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Caption: General experimental workflow for an in vivo xenograft study.
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Methodology
e Tumor Implantation:
o Harvest cancer cells during their logarithmic growth phase.

o Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 5-10 x
10° cells per 100 pL.

o Subcutaneously inject the cell suspension into the flank of each mouse.
e Animal Grouping and Randomization:

o Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the
formula: (Length x Width?) / 2.

o Once tumors reach a predetermined size (e.g., 100-200 mms3), randomize the animals into
treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume
across all groups.

o Example Groups:

Group 1: Vehicle Control (oral gavage)

Group 2: S-1 (e.g., 30 mg/m2/day, oral gavage)

Group 3: Tas-114 (e.g., 400 mg/body equivalent, oral gavage)

Group 4: S-1 + Tas-114 (dosed as above)
e Drug Preparation and Administration:
o Prepare fresh formulations of Tas-114 and S-1 in the vehicle solution daily.

o Administer the compounds via oral gavage once or twice daily, as established in prior
studies.[17][18] A typical treatment cycle might be 14 consecutive days followed by a 7-
day rest period, repeated for 1-2 cycles.[18][19]
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« In-Life Monitoring and Endpoints:

o

Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key
indicator of toxicity.

o

Monitor animals for any clinical signs of distress or toxicity.

[¢]

The primary endpoint is typically Tumor Growth Inhibition (TGI).

[¢]

The study may be terminated when tumors in the control group reach a specified size
(e.g., 2000 mma3), or after a fixed duration.

» Tissue Collection and Analysis:
o At the end of the study, euthanize the mice and collect tumors and blood/plasma.
o Tumor tissue can be divided for various analyses:

» Immunohistochemistry (IHC): To assess biomarkers such as dUTPase expression, Ki-
67 (proliferation), or y-H2AX (DNA damage).

» Western Blot: To quantify protein expression levels.
o Plasma can be used for pharmacokinetic (PK) analysis to measure drug concentrations.
o Data Analysis:
o Calculate the TGI for each treatment group relative to the vehicle control.

o Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of
differences between groups.

o Correlate efficacy data with biomarker analysis results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Tas-114 and S-1 Combination
Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589086#tas-114-and-s-1-combination-therapy-in-
Vvivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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